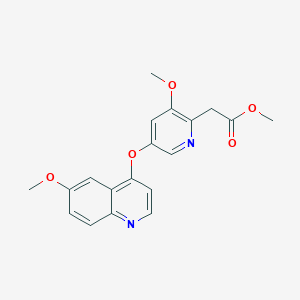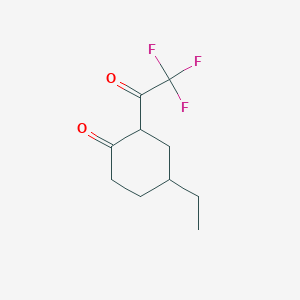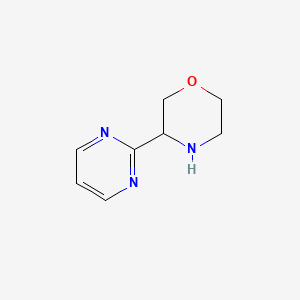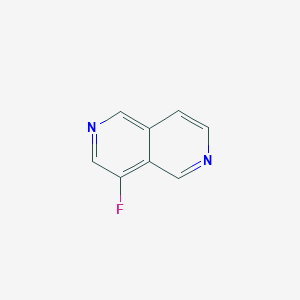
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction, where 2,4-dichloro-5-fluoroacetophenone is condensed with an aldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2,4-dichloro-5-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2,4-dichloro-5-fluorophenyl)-3-hydroxypropanal.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential enzymes and cellular processes. The dichloro and fluorophenyl groups enhance its binding affinity to target proteins, leading to effective inhibition of microbial activity .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanal.
3-(2,4-Dichloro-5-fluorophenyl)-3-oxopropanenitrile: A structurally similar compound with a nitrile group instead of an aldehyde group.
2,4-Dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones: Compounds with similar phenyl substitutions but different core structures.
Uniqueness
This compound is unique due to its specific combination of dichloro and fluorophenyl groups attached to an oxopropanal moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H5Cl2FO2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC名 |
3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)9(14)1-2-13/h2-4H,1H2 |
InChIキー |
WCLKOEQGMVQOPM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)






![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)


